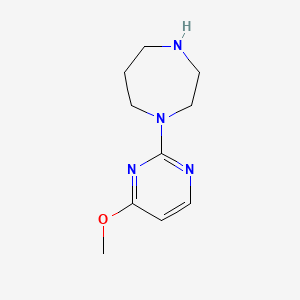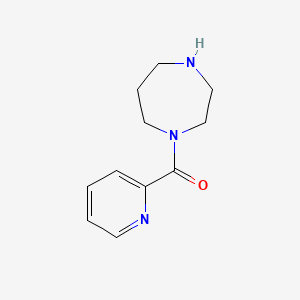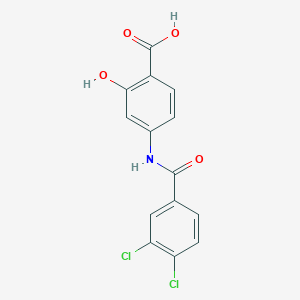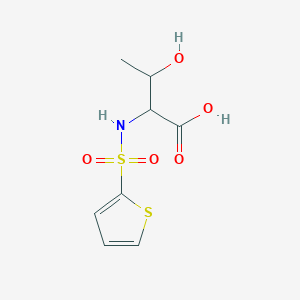
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane typically involves the reaction of 4-methoxypyrimidine with a suitable diazepane precursor. One common method is the nucleophilic substitution reaction where the diazepane ring is introduced to the pyrimidine core under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.
化学反応の分析
Types of Reactions
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products Formed
Oxidation: Formation of 4-hydroxypyrimidine or 4-formylpyrimidine derivatives.
Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.
Substitution: Formation of 4-substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The methoxy group and diazepane ring play crucial roles in determining the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
1-(4-methoxypyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of a diazepane ring.
1-(4-methoxypyrimidin-2-yl)-3-(2-nitrophenylsulfonyl)urea: Contains a sulfonylurea group, making it more polar and potentially more active as a herbicide.
Uniqueness
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane is unique due to its combination of a methoxypyrimidine core and a diazepane ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(4-methoxypyrimidin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMAGOIVGASDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)
![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)


![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)


![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)


![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
